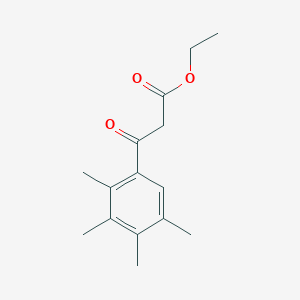
(E)-6,6'-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) is an organic compound that features a diazene linkage between two phenolic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) typically involves the coupling of two 2,4-di-tert-butylphenol molecules via a diazene linkage. This can be achieved through the following steps:
Formation of the diazene linkage: This step involves the reaction of an appropriate diazene precursor with 2,4-di-tert-butylphenol under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
化学反应分析
Types of Reactions
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The diazene linkage can be reduced to form the corresponding amine.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized phenols with different substituents replacing the tert-butyl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug development.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of (E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. In chemical reactions, it can act as a catalyst or reactant, facilitating the formation of desired products.
相似化合物的比较
Similar Compounds
Bisphenol A: Another phenolic compound with two phenol groups linked by a different linkage.
2,2’-Azobis(2-methylpropionitrile): A compound with a similar diazene linkage but different substituents.
Uniqueness
(E)-6,6’-(diazene-1,2-diyl)bis(2,4-di-tert-butylphenol) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tert-butyl groups provide steric hindrance, affecting its reactivity and stability.
属性
分子式 |
C28H42N2O2 |
|---|---|
分子量 |
438.6 g/mol |
IUPAC 名称 |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)diazenyl]phenol |
InChI |
InChI=1S/C28H42N2O2/c1-25(2,3)17-13-19(27(7,8)9)23(31)21(15-17)29-30-22-16-18(26(4,5)6)14-20(24(22)32)28(10,11)12/h13-16,31-32H,1-12H3 |
InChI 键 |
QDPUHWNYAREOGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)N=NC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(10S,13S)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B14059177.png)
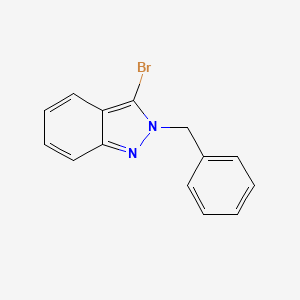
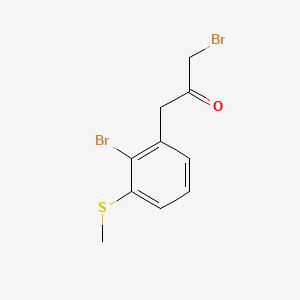
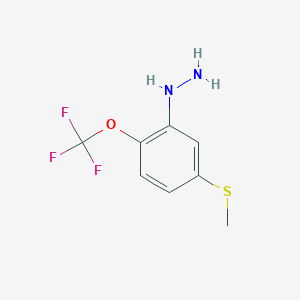
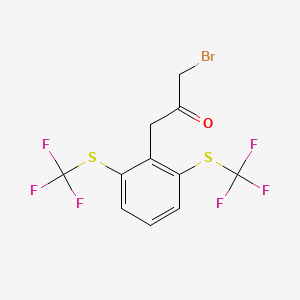
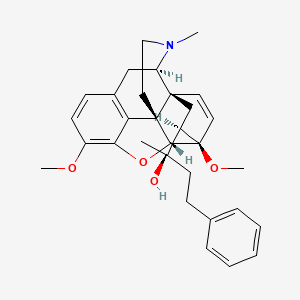
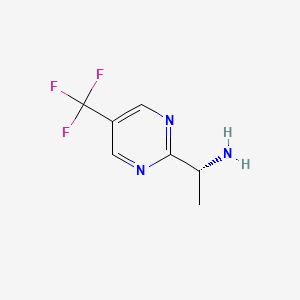

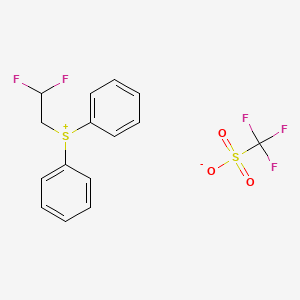
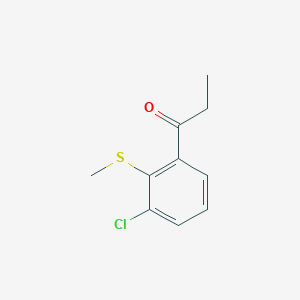
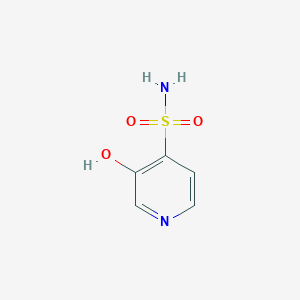
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
